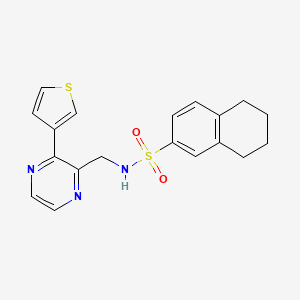

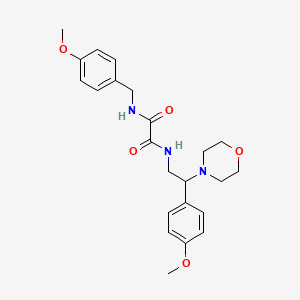

5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide” is a complex organic compound. It has a molecular formula of C14H10BrN3O3 and a molecular weight of 348.156. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides involves a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as NMR and mass spectrometry . In DFT calculations of target molecules, several reactivity parameters like FMOs (E HOMO, E LUMO), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) were considered and discussed .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and varied. For instance, the Suzuki cross-coupling reaction mentioned earlier is a key step in the synthesis of related compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure. It is a complex organic compound with a molecular weight of 348.156. The presence of a furan ring, a pyrazinyl group, and a carboxamide group suggests that it may have unique reactivity and stability characteristics.科学的研究の応用

Facile Synthesis and Electronic Properties

Heterocyclic compounds, akin to the one , have been synthesized using Suzuki cross-coupling reactions, demonstrating their potential in creating compounds with varied electronic and nonlinear optical properties. This approach allows for the facile generation of derivatives with promising applications in materials science, particularly in the development of novel optical materials. The study by Ahmad et al. (2021) on the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides illustrates this application through detailed density functional theory (DFT) calculations, exploring the electronic delocalization and NLO behavior of these compounds (Ahmad et al., 2021).

Heterocyclic Compounds in Medicinal Chemistry

The synthesis of novel heterocyclic compounds, including those with furan and pyrazine moieties, is a recurring theme in the search for new pharmaceutical agents. For instance, the work on novel furo[3,2-e]pyrazolo[3,4-b]pyrazines by El‐dean et al. (2018) underscores the versatility of these frameworks in generating compounds for future pharmacological activity investigation (El‐dean et al., 2018).

Supramolecular Chemistry

The study of supramolecular effects on crystal packing, as investigated by Rahmani et al. (2016), reveals the impact of heteroaromatic rings on the stabilization of supramolecular architectures. This research can inform the design of molecular assemblies and materials with specific structural and functional properties (Rahmani et al., 2016).

Synthesis of Bioactive Molecules

Research into the synthesis of molecules with potential bioactivity often involves the creation of complex heterocyclic structures. Studies such as the efficient synthesis of diimino-furans (Jiang et al., 2014) contribute to the development of new synthetic methodologies that can be applied to the creation of bioactive molecules, offering avenues for pharmaceutical development (Jiang et al., 2014).

Antimicrobial Research

The exploration of furan-carboxamide compounds for their antibacterial activities, as conducted by Siddiqa et al. (2022), highlights the potential of these compounds in addressing clinically relevant drug-resistant bacteria. This research demonstrates the importance of heterocyclic compounds in developing new antimicrobials (Siddiqa et al., 2022).

将来の方向性

The future directions for research on “5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide” could involve further exploration of its synthesis, reactivity, and potential applications. Given the interest in furan derivatives in medicinal chemistry , there may be potential for this compound in the development of new therapeutic agents.

特性

IUPAC Name |

5-bromo-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O3/c15-12-2-1-11(21-12)14(19)18-7-10-13(17-5-4-16-10)9-3-6-20-8-9/h1-6,8H,7H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLGCDHMIZUGQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=NC=CN=C2CNC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chloro-4-methylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2739256.png)

![(2E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2739259.png)

![4-[4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl]morpholine](/img/structure/B2739262.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2739263.png)

![(Z)-methyl 2-(2-((3,4-dimethylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739265.png)

![3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2739266.png)

![N-(3-methylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2739274.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2739277.png)